molecular formula C13H12O2S B8393780 5-(Benzyloxy)-2-sulfanylphenol CAS No. 170282-24-3

5-(Benzyloxy)-2-sulfanylphenol

Cat. No. B8393780
CAS RN: 170282-24-3
M. Wt: 232.30 g/mol
InChI Key: CYRFLLHOXPLCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-2-sulfanylphenol is a useful research compound. Its molecular formula is C13H12O2S and its molecular weight is 232.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Benzyloxy)-2-sulfanylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-2-sulfanylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

170282-24-3

Product Name

5-(Benzyloxy)-2-sulfanylphenol

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

5-phenylmethoxy-2-sulfanylphenol

InChI

InChI=1S/C13H12O2S/c14-12-8-11(6-7-13(12)16)15-9-10-4-2-1-3-5-10/h1-8,14,16H,9H2

InChI Key

CYRFLLHOXPLCOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)S)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-benzyloxy-1,3-benzoxathiol-2-one (35 g), aqueous sodium hydroxide solution (200 mL; 2 N) and methanol (50 mL) is stirred at ambient temperature for 16 hours and then it is heated at reflux for 30 minutes. The reaction mixture is then evaporated to dryness and the residue is acidified to pH 1 by treatment with concentrated hydrochloric acid (20 mL). The residue is diluted with water (200 mL) and then extracted with diethyl ether (3×200 mL). The combined organic extracts are washed with brine (100 mL), dried over magnesium sulphate, filtered and concentrated in vacuo, to give 5-benzyloxy-2-mercaptophenol, in the form of a yellow oil which solidified on standing overnight.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dissolve 6-benzyloxy-benzo[1,3]oxathiol-2-one (24.33 g, 94.29 mmol) in dioxane (1000 mL) and add a KOH solution (94.29 mL, 188 mmol, 2M in water) with stirring. Flush the flask with N2 and then heat the reaction mixture to 80° C. for 2 hours. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Adjust the pH to <2 with HCl (200 mL, 1.0 M in water). Extract the aqueous layer with EtOAc (3×500 mL). Combine the organic layers and dry with Na2SO4, filter and concentrate to give 17.8 g of 5-benzyloxy-2-mercapto-phenol (81.4%).
Quantity
24.33 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
94.29 mL
Type
reactant
Reaction Step Two

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